5-Cyclopropoxy-6-formylpicolinamide 5-Cyclopropoxy-6-formylpicolinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19818643
InChI: InChI=1S/C10H10N2O3/c11-10(14)7-3-4-9(8(5-13)12-7)15-6-1-2-6/h3-6H,1-2H2,(H2,11,14)
SMILES:
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol

5-Cyclopropoxy-6-formylpicolinamide

CAS No.:

Cat. No.: VC19818643

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopropoxy-6-formylpicolinamide -

Specification

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name 5-cyclopropyloxy-6-formylpyridine-2-carboxamide
Standard InChI InChI=1S/C10H10N2O3/c11-10(14)7-3-4-9(8(5-13)12-7)15-6-1-2-6/h3-6H,1-2H2,(H2,11,14)
Standard InChI Key WMOVDUFKJVZFIS-UHFFFAOYSA-N
Canonical SMILES C1CC1OC2=C(N=C(C=C2)C(=O)N)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Cyclopropoxy-6-formylpicolinamide belongs to the picolinamide family, distinguished by a pyridine ring substituted at the 5th and 6th positions with cyclopropoxy and formyl groups, respectively. The 2nd position features a carboxamide group, contributing to its hydrogen-bonding capacity and solubility profile. The cyclopropoxy moiety introduces steric strain, which may influence conformational stability and interaction with biological targets .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name5-cyclopropyloxy-6-formylpyridine-2-carboxamide
Molecular FormulaC10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight206.20 g/mol
Canonical SMILESC1CC1OC2=C(N=C(C=C2)C(=O)N)C=O
InChI KeyWMOVDUFKJVZFIS-UHFFFAOYSA-N

The compound’s stereoelectronic properties are defined by the electron-withdrawing formyl group and the electron-donating cyclopropoxy substituent, creating a polarized electronic environment conducive to nucleophilic and electrophilic reactions.

Synthesis and Manufacturing Considerations

Synthetic Pathways

While no explicit synthesis protocol for 5-Cyclopropoxy-6-formylpicolinamide is documented, analogous picolinamide derivatives suggest a multi-step approach:

  • Pyridine Ring Formation: Initial construction of the pyridine core via condensation reactions, such as the Hantzsch dihydropyridine synthesis or Kröhnke pyridine methodology.

  • Functional Group Introduction:

    • Cyclopropoxy Installation: Nucleophilic substitution using cyclopropanol under basic conditions.

    • Formylation: Vilsmeier-Haack reaction to introduce the formyl group at the 6th position.

  • Carboxamide Addition: Hydrolysis of a nitrile intermediate or direct amidation of a carboxylic acid precursor .

Challenges: Steric hindrance from the cyclopropoxy group may impede formylation efficiency, necessitating optimized reaction conditions (e.g., elevated temperatures or catalytic agents).

Physicochemical Properties

Solubility and Stability

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (Octanol-Water)~1.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds3
HazardPrecaution
Skin/Eye IrritationWear nitrile gloves, goggles
Inhalation RisksUse fume hoods
Environmental ToxicityAvoid aqueous release

Handling should adhere to GHS guidelines, including P280 (protective gloves/clothing) and P305+P351+P338 (eye exposure response) .

Current Research and Future Directions

Knowledge Gaps

  • Synthetic Optimization: Development of high-yield routes using flow chemistry or enzymatic catalysis.

  • Biological Screening: In vitro assays against TLRs, kinases, and microbial strains.

  • Computational Modeling: QSAR studies to predict ADMET profiles and target affinity .

Industrial Applications

Potential uses span agrochemicals (herbicides) and pharmaceuticals (small-molecule inhibitors). Partnering with biotech firms for lead optimization is a strategic priority .

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